molecular formula C12H8N2O2 B8384247 3-Phenoxy-2-pyridinecarbonitrile 1-oxide

3-Phenoxy-2-pyridinecarbonitrile 1-oxide

Cat. No.: B8384247
M. Wt: 212.20 g/mol
InChI Key: KBGOOZVXPRUSDY-UHFFFAOYSA-N
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Description

3-Phenoxy-2-pyridinecarbonitrile 1-oxide is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

1-oxido-3-phenoxypyridin-1-ium-2-carbonitrile

InChI

InChI=1S/C12H8N2O2/c13-9-11-12(7-4-8-14(11)15)16-10-5-2-1-3-6-10/h1-8H

InChI Key

KBGOOZVXPRUSDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C([N+](=CC=C2)[O-])C#N

Origin of Product

United States

Preparation Methods

Direct Oxidation Using Peracids

Pyridine N-oxides serve as key intermediates. The oxidation of 3-phenoxy-2-pyridinecarbonitrile to its N-oxide derivative is achieved using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature. This method, adapted from protocols for analogous pyridines, typically achieves yields of 70–85% with minimal byproducts. Critical parameters include:

  • Stoichiometry : 1.2–1.5 equivalents of m-CPBA.

  • Reaction Time : 8–12 hours under inert atmosphere.

  • Workup : Sequential washing with sodium bicarbonate and brine to remove residual acid.

Alternative Oxidants: POBr₃-Mediated Reactions

A novel approach employs phosphorus oxybromide (POBr₃) with diisopropylethylamine (DIEA) and hexamethylphosphoramide (HMPA) in ethyl acetate. This method, optimized for pyridine N-oxide derivatives, involves:

  • Conditions : 0–5°C initial cooling, followed by reflux at 60–75°C.

  • Yield : 72–75% for 3-phenoxy-2-pyridinecarbonitrile 1-oxide.

  • Advantages : Avoids acidic byproducts, simplifying purification.

Chlorination-Phenoxylation Sequential Synthesis

Step 1: Chlorination of 3-Cyanopyridine N-Oxide

The CN101659637A patent outlines a two-step process starting with 3-cyanopyridine N-oxide :

  • Chlorination : Reacting with bis(trichloromethyl)carbonate (triphosgene) in dichloroethane at −5–40°C, catalyzed by triethylamine .

    • Molar Ratio : 1:0.5–10 (substrate:triphosgene).

    • Yield : 85–90% for 2-chloro-3-cyanopyridine N-oxide.

Step 2: Phenoxylation via Nucleophilic Aromatic Substitution

The chlorinated intermediate undergoes phenoxylation with phenol in the presence of K₂CO₃ or Cs₂CO₃ in dimethylformamide (DMF) at 100–120°C:

  • Reaction Time : 6–8 hours.

  • Yield : 65–78%.

  • Key Challenge : Competing hydrolysis of the nitrile group necessitates anhydrous conditions.

Multi-Component Cyclization Reactions

Chalcone-Based Synthesis

A one-pot, four-component reaction involving substituted acetophenones , ethyl cyanoacetate , 2-chloroquinoline-3-carbaldehyde , and ammonium acetate in ethanol under reflux produces 3-cyano-2-oxo-1,2-dihydropyridines. Subsequent treatment with POCl₃ at 80°C yields 3-cyano-2-chloropyridine, which is phenoxylated as described in Section 3.2.

Optimization Data:

ParameterOptimal ValueYield Impact
POCl₃ Equivalents3.0Maximizes chlorination
SolventTolueneReduces side reactions
Temperature80°CBalances rate vs. degradation

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 2-Cyano-3-phenoxypyridine

The US20050250947A1 patent describes hydrogenating 2-cyano-3-phenoxypyridine over 5% Pd/C in methanol under 1 atm H₂:

  • Conditions : 20–30°C, 4–6 hours.

  • Yield : 95–97% after acid workup.

  • Critical Factor : Addition of HCl prevents catalyst poisoning by protonating the amine product.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
N-Oxidation (m-CPBA)70–85≥99Simplicity, high reproducibility
POBr₃-Mediated72–7598.5Mild conditions, scalable
Chlorination-Phenoxylation65–7897Avoids sensitive intermediates
Multi-Component60–7095One-pot convenience
Catalytic Hydrogenation95–97≥99.5High atom economy

Q & A

Q. What are the key safety protocols for handling 3-Phenoxy-2-pyridinecarbonitrile 1-oxide in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a NIOSH-approved respirator if airborne particulates are generated during weighing or synthesis .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.
  • Spill Management: Collect solid spills using a HEPA-filter vacuum or damp cloth; avoid dry sweeping. Dispose of waste via licensed hazardous waste facilities .
  • Storage: Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyridine ring and phenoxy group. Compare chemical shifts with analogous N-oxide compounds (e.g., δ 8.5–9.0 ppm for pyridine N-oxide protons) .
  • IR Spectroscopy: Identify key functional groups: C≡N stretch (~2200 cm1^{-1}), N-O stretch (~1250–1350 cm1^{-1}), and aromatic C-O-C (~1200 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (e.g., expected [M+H]+^+ for C12_{12}H7_7N2_2O2_2: 227.0453) .

Q. How can researchers optimize the synthesis of this compound to improve regioselectivity?

Answer:

  • Reagent Selection: Use electrophilic nitration or bromination agents (e.g., HNO3_3/H2_2SO4_4 or NBS) to target the pyridine N-oxide’s electron-deficient positions. Evidence from analogous pyridine N-oxide syntheses shows regioselectivity at the 2- and 4-positions due to resonance stabilization .
  • Catalysis: Transition metals (e.g., Pd or Cu) can enhance cross-coupling reactions for phenoxy group introduction .
  • Solvent Control: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side-product formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Perform density functional theory (DFT) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., carbon adjacent to N-oxide) prone to nucleophilic attack. Compare with experimental data from analogous compounds like 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide .
  • Transition State Analysis: Use Gaussian or ORCA software to model reaction pathways, such as SNAr (nucleophilic aromatic substitution), and predict activation energies .
  • Validation: Cross-reference computational results with kinetic studies (e.g., rate constants under varying pH/temperature) .

Q. How should researchers resolve contradictions in reported biological activity data for pyridine N-oxide derivatives?

Answer:

  • Assay Standardization: Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) and replicate experiments across labs .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing phenoxy with methoxy) to isolate contributions to bioactivity. For example, 3-pyridinecarboxylic acid derivatives showed varied anti-inflammatory activity based on substituent electronegativity .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like BenchChem) to identify trends or outliers .

Q. What strategies are effective in studying the compound’s electrochemical behavior for catalytic applications?

Answer:

  • Cyclic Voltammetry (CV): Perform CV in acetonitrile or DMF with a glassy carbon electrode to identify redox potentials. Compare with structurally similar N-oxide catalysts (e.g., pyridine N-oxide in cross-electrophile coupling reactions) .
  • Controlled-Potential Electrolysis: Use this method to isolate reduced/oxidized species for characterization (e.g., EPR spectroscopy for radical intermediates) .
  • Electrode Modification: Immobilize the compound on carbon nanotubes or graphene to enhance electron transfer efficiency in catalytic systems .

Methodological Guidance for Experimental Design

Q. How to design a stability study under varying pH and temperature conditions?

Answer:

  • pH Range: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at 254 nm .
  • Kinetic Analysis: Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics. For example, 4-nitropyridine 1-oxide showed increased instability at pH < 3 due to protonation of the N-oxide group .
  • Degradation Products: Isolate and characterize by LC-MS; prioritize pathways like hydrolysis of the nitrile group to carboxylic acid .

Q. What approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding affinity (KDK_D) in real-time .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. electrostatic interactions) .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses in enzyme active sites, guided by crystallographic data from related N-oxide complexes .

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